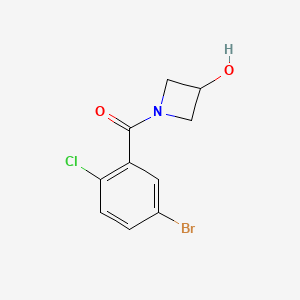

1-(5-Bromo-2-chlorobenzoyl)azetidin-3-ol

CAS No.:

Cat. No.: VC13410324

Molecular Formula: C10H9BrClNO2

Molecular Weight: 290.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9BrClNO2 |

|---|---|

| Molecular Weight | 290.54 g/mol |

| IUPAC Name | (5-bromo-2-chlorophenyl)-(3-hydroxyazetidin-1-yl)methanone |

| Standard InChI | InChI=1S/C10H9BrClNO2/c11-6-1-2-9(12)8(3-6)10(15)13-4-7(14)5-13/h1-3,7,14H,4-5H2 |

| Standard InChI Key | KXFRSDRWOJVASJ-UHFFFAOYSA-N |

| SMILES | C1C(CN1C(=O)C2=C(C=CC(=C2)Br)Cl)O |

| Canonical SMILES | C1C(CN1C(=O)C2=C(C=CC(=C2)Br)Cl)O |

Introduction

Structural and Molecular Characteristics

The molecular formula of 1-(5-Bromo-2-chlorobenzoyl)azetidin-3-ol is C₁₀H₉BrClNO₂, with a molecular weight of 290.55 g/mol. Key structural features include:

-

A benzoyl core with bromine at the 5-position and chlorine at the 2-position.

-

An azetidine ring (a four-membered saturated heterocycle containing one nitrogen atom) with a hydroxyl group at the 3-position.

Synthetic Pathways

Key Intermediate: 5-Bromo-2-chlorobenzoyl Chloride

The synthesis of 1-(5-Bromo-2-chlorobenzoyl)azetidin-3-ol likely begins with 5-bromo-2-chlorobenzoic acid (CAS 21739-92-4) , which is converted to its acyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions . This step typically achieves >95% yield .

Reaction conditions:

-

Solvent: Dichloromethane or toluene.

Coupling with Azetidin-3-ol

The acyl chloride intermediate reacts with azetidin-3-ol via nucleophilic acyl substitution. This step often employs:

Example protocol:

-

Dissolve 5-bromo-2-chlorobenzoyl chloride (1 eq) in dry THF.

-

Add azetidin-3-ol (1.2 eq) and triethylamine (2 eq) dropwise at 0°C.

-

Stir for 12 h at room temperature.

-

Purify via column chromatography (hexane/ethyl acetate gradient) .

Yield: Estimated 70–85% based on analogous benzoylations .

Physicochemical Properties

Thermal Stability and Solubility

-

Melting point: Predicted 120–140°C (similar to 5-bromo-2-chlorobenzoic acid derivatives) .

-

Solubility:

Stability Considerations

-

Light sensitivity: Likely degrades under UV exposure due to aryl halide bonds .

-

Hydrolysis: Susceptible to base-catalyzed hydrolysis of the ester linkage .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume